molecular formula C12H15FN2O2 B1532913 1-(4-(3-Fluoro-4-hydroxyphenyl)piperazin-1-yl)ethanone CAS No. 742067-12-5

1-(4-(3-Fluoro-4-hydroxyphenyl)piperazin-1-yl)ethanone

Cat. No.: B1532913
CAS No.: 742067-12-5
M. Wt: 238.26 g/mol
InChI Key: SNJDXIHKIPVQRU-UHFFFAOYSA-N
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Description

1-(4-(3-Fluoro-4-hydroxyphenyl)piperazin-1-yl)ethanone is a chemical compound with the molecular formula C12H15FN2O2 It is characterized by the presence of a piperazine ring substituted with a fluoro-hydroxyphenyl group and an ethanone moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(3-Fluoro-4-hydroxyphenyl)piperazin-1-yl)ethanone typically involves the following steps:

    Condensation Reaction: The initial step involves the condensation of piperazine with 3-fluoro-4-hydroxybenzaldehyde to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a suitable reducing agent such as sodium borohydride to yield the corresponding amine.

    Acetylation: The final step involves the acetylation of the amine with acetic anhydride to produce this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(3-Fluoro-4-hydroxyphenyl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The fluoro group can be reduced to a hydrogen atom under specific conditions.

    Substitution: The fluoro group can be substituted with other functional groups such as amino or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide or alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-(4-(3-Fluoro-4-hydroxyphenyl)piperazin-1-yl)ethanone has several applications in scientific research:

Comparison with Similar Compounds

    1-(4-(4-Hydroxyphenyl)piperazin-1-yl)ethanone: Lacks the fluoro group, which may affect its biological activity and chemical reactivity.

    1-(4-(3-Chloro-4-hydroxyphenyl)piperazin-1-yl)ethanone: Contains a chloro group instead of a fluoro group, which can lead to different chemical and biological properties.

    1-(4-(3-Methyl-4-hydroxyphenyl)piperazin-1-yl)ethanone: The presence of a methyl group instead of a fluoro group can influence the compound’s steric and electronic properties.

Uniqueness: 1-(4-(3-Fluoro-4-hydroxyphenyl)piperazin-1-yl)ethanone is unique due to the presence of the fluoro group, which can enhance its lipophilicity and metabolic stability. This structural feature may contribute to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

1-[4-(3-fluoro-4-hydroxyphenyl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O2/c1-9(16)14-4-6-15(7-5-14)10-2-3-12(17)11(13)8-10/h2-3,8,17H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNJDXIHKIPVQRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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